Aurofusarin

Description

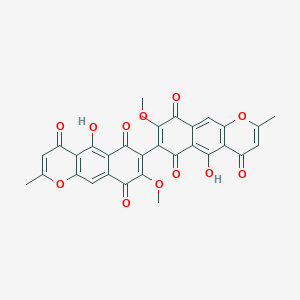

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-hydroxy-7-(5-hydroxy-8-methoxy-2-methyl-4,6,9-trioxobenzo[g]chromen-7-yl)-8-methoxy-2-methylbenzo[g]chromene-4,6,9-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H18O12/c1-9-5-13(31)19-15(41-9)7-11-17(25(19)35)27(37)21(29(39-3)23(11)33)22-28(38)18-12(24(34)30(22)40-4)8-16-20(26(18)36)14(32)6-10(2)42-16/h5-8,35-36H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSWWTKVILIZDGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(O1)C=C3C(=C2O)C(=O)C(=C(C3=O)OC)C4=C(C(=O)C5=CC6=C(C(=O)C=C(O6)C)C(=C5C4=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H18O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50157250 | |

| Record name | Aurofusarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50157250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

570.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13191-64-5 | |

| Record name | Aurofusarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13191-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aurofusarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013191645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aurofusarin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244432 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Aurofusarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50157250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AUROFUSARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EYG3R23SI1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Aurofusarin Biosynthesis Pathway in Fusarium graminearum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aurofusarin, a red polyketide pigment produced by the plant pathogen Fusarium graminearum, has garnered significant interest due to its potential biological activities and its role in the fungus's lifecycle. The biosynthesis of this complex secondary metabolite is orchestrated by a dedicated gene cluster, known as the PKS12 cluster, which encodes a suite of enzymes responsible for its step-wise synthesis from simple precursors. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the genetic and enzymatic machinery, the chemical intermediates, and the regulatory networks that govern its production. The guide is intended for researchers in mycology, natural product chemistry, and drug development, offering a foundational understanding of this intricate metabolic pathway and providing detailed experimental protocols for its investigation.

The this compound Biosynthesis Gene Cluster (PKS12 Cluster)

The genetic blueprint for this compound biosynthesis is located within a well-defined gene cluster on the fungal chromosome. This cluster, often referred to as the PKS12 cluster, comprises a set of co-regulated genes encoding the polyketide synthase, tailoring enzymes, a transporter, and regulatory proteins.[1][2][3]

Table 1: Genes of the this compound (PKS12) Biosynthesis Gene Cluster in F. graminearum

| Gene | Locus ID (FGDB) | Proposed Function |

| PKS12 | FGSG_02324 | Polyketide Synthase |

| AurZ | FGSG_02325 | Dehydratase |

| AurJ | FGSG_02326 | O-methyltransferase |

| AurF | FGSG_02327 | Monooxygenase |

| Gip1 (AurL1) | FGSG_02328 | Laccase |

| AurS | FGSG_02329 | Hypothetical protein, involved in dimerization |

| AurO | FGSG_02322 | Oxidoreductase |

| AurT | FGSG_02321 | Major Facilitator Superfamily (MFS) transporter |

| AurR1 (Gip2) | FGSG_02323 | Zn(II)2Cys6 transcription factor (positive regulator) |

| AurR2 | FGSG_02320 | Zn(II)2Cys6 transcription factor (co-regulator) |

| AurL2 | FGSG_02330 | Laccase (not essential for this compound biosynthesis) |

The this compound Biosynthesis Pathway: A Step-by-Step Enzymatic Cascade

The synthesis of this compound is a multi-step process that begins with the formation of a polyketide backbone and proceeds through a series of enzymatic modifications, including cyclization, dehydration, methylation, and dimerization. The proposed pathway is based on the functional characterization of genes within the PKS12 cluster through targeted gene deletion and analysis of the resulting metabolic profiles.[1][3]

Intracellular Steps: Formation of Rubrofusarin

-

Polyketide Chain Synthesis: The pathway is initiated by the polyketide synthase PKS12, which catalyzes the condensation of one acetyl-CoA starter unit with six malonyl-CoA extender units to produce a heptaketide chain. This nascent polyketide undergoes a series of cyclization and aromatization reactions while still bound to the enzyme, leading to the formation of the first stable intermediate, YWA1 .[3]

-

Dehydration: The dehydratase AurZ then acts on YWA1, removing a water molecule to form nor-rubrofusarin .[3]

-

Methylation: Subsequently, the O-methyltransferase AurJ catalyzes the transfer of a methyl group from S-adenosyl methionine (SAM) to nor-rubrofusarin, yielding the yellow pigment rubrofusarin .[1]

Extracellular Steps: Dimerization to this compound

-

Export: The MFS transporter AurT is proposed to pump rubrofusarin across the fungal cell membrane into the extracellular space.[3]

-

Oxidative Dimerization: In the extracellular environment, a complex of enzymes is believed to catalyze the final step of the pathway. This complex, which includes the laccase Gip1, the monooxygenase AurF, the oxidoreductase AurO, and the hypothetical protein AurS, facilitates the oxidative dimerization of two molecules of rubrofusarin to form the final red pigment, This compound .[1][3]

Regulation of this compound Biosynthesis

The production of this compound is tightly regulated at the transcriptional level, primarily by the pathway-specific transcription factor AurR1.[1][4] Environmental cues and global regulatory networks also play a significant role in modulating the expression of the PKS12 gene cluster.

Pathway-Specific Regulation

-

AurR1: This Zn(II)2Cys6 transcription factor is the primary positive regulator of the this compound gene cluster. Deletion of aurR1 results in the complete loss of this compound production, while its overexpression leads to a significant increase in pigment synthesis.[4][5]

-

AurR2: This second transcription factor within the cluster is thought to act as a co-regulator. Deletion of aurR2 leads to an altered ratio of rubrofusarin to this compound, suggesting a role in fine-tuning the expression of the biosynthetic genes.[1]

Global Regulatory Networks

-

Chromatin Remodeling: The expression of the this compound gene cluster is influenced by the chromatin state. Histone modifications, such as methylation, play a crucial role in maintaining the transcriptional silencing or activation of the cluster.[6]

-

MAPK Signaling: Mitogen-activated protein kinase (MAPK) signaling pathways, which are involved in sensing and responding to environmental stress, have been shown to regulate secondary metabolism in F. graminearum. The Gpmk1 MAPK pathway, for instance, is implicated in the regulation of various cellular processes, including pigment production.[7]

Quantitative Data on this compound Production

The quantification of this compound and its precursors is essential for understanding the efficiency of the biosynthetic pathway and the impact of genetic modifications.

Table 2: this compound Production in Wild-Type and Genetically Modified F. graminearum

| Strain | Genetic Modification | This compound Production (mg/L) | Fold Change vs. Wild-Type | Reference |

| Wild-Type | - | 8.9 - 13.7 | 1 | [5] |

| OE::aurR1 | Overexpression of aurR1 | 36.3 - 39.7 | ~2.6 - 3.4 | [5] |

| Δpks12 | Deletion of PKS12 | Not detected | - | [2] |

| ΔaurR1 | Deletion of aurR1 | Not detected | - | [4] |

Table 3: Relative Protein Abundance of this compound Biosynthesis Enzymes in Wild-Type and OE::aurR1 Strains

| Protein | Function | Log2 Fold Change (OE::aurR1 vs. WT) | p-value | Reference |

| PKS12 | Polyketide Synthase | 2.5 | < 0.05 | [4] |

| AurJ | O-methyltransferase | 2.8 | < 0.05 | [4] |

| AurF | Monooxygenase | 2.1 | < 0.05 | [4] |

| Gip1 | Laccase | 2.3 | < 0.05 | [4] |

| AurO | Oxidoreductase | 2.6 | < 0.05 | [4] |

| AurT | Transporter | 1.5 | > 0.05 | [4] |

| AurS | Hypothetical protein | Not detected | - | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the this compound biosynthesis pathway.

Fungal Strains and Culture Conditions

-

Strain: Fusarium graminearum wild-type strain PH-1 and its derivatives.

-

Growth Medium: For routine growth, use Potato Dextrose Agar (PDA) or Yeast Extract Peptone Dextrose (YEPD) medium.

-

This compound Production Medium: Czapek Dox medium is commonly used to induce this compound production.[5]

-

Incubation: Cultures are typically incubated at 25°C in the dark.

Gene Deletion via Agrobacterium tumefaciens-Mediated Transformation (ATMT)

This protocol describes a general workflow for creating gene deletion mutants in F. graminearum.

Protocol Steps:

-

Vector Construction: A gene replacement cassette is constructed containing the upstream and downstream flanking regions of the target gene, with a selectable marker gene (e.g., hygromycin B phosphotransferase, hph) in between. This cassette is cloned into a binary vector suitable for Agrobacterium tumefaciens.

-

Agrobacterium Transformation: The binary vector is introduced into a competent A. tumefaciens strain (e.g., AGL1) by electroporation.

-

Fungal Spore Preparation: F. graminearum conidia are harvested from a sporulating culture and their concentration is determined.

-

Co-cultivation: The transformed A. tumefaciens is grown in induction medium and then mixed with the F. graminearum conidia on a cellophane membrane placed on co-cultivation agar. The plates are incubated for 2-3 days.

-

Selection: The cellophane membranes are transferred to a selective medium containing an antibiotic to kill the Agrobacterium (e.g., cefotaxime) and a selective agent for the fungal transformants (e.g., hygromycin B).

-

Purification and Verification: Putative transformants are transferred to fresh selective medium to obtain pure cultures. Genomic DNA is extracted, and the successful gene replacement is confirmed by PCR and Southern blot analysis.

Metabolite Extraction and HPLC Analysis

This protocol outlines the extraction and analysis of this compound and its precursors.

Extraction:

-

Fungal mycelium is harvested from liquid culture by filtration or scraped from agar plates.

-

The mycelium is freeze-dried and ground to a fine powder.

-

The powder is extracted with a suitable organic solvent, such as ethyl acetate or a mixture of methanol and dichloromethane.

-

The solvent is evaporated, and the residue is redissolved in a solvent compatible with HPLC analysis (e.g., methanol).

HPLC-DAD Analysis:

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile, both often containing a small amount of formic acid to improve peak shape.

-

Detection: A diode-array detector (DAD) is used to monitor the absorbance at specific wavelengths. This compound has a characteristic absorption spectrum with maxima around 220, 280, and 430 nm.

-

Quantification: The concentration of this compound can be determined by comparing the peak area to a standard curve generated with purified this compound.

RNA Extraction and qRT-PCR for Gene Expression Analysis

This protocol describes the quantification of gene expression levels of the this compound biosynthesis genes.

RNA Extraction:

-

Fungal mycelium is harvested and immediately frozen in liquid nitrogen to preserve RNA integrity.

-

The frozen mycelium is ground to a fine powder under liquid nitrogen.

-

Total RNA is extracted using a commercial kit or a Trizol-based method.

-

The quality and quantity of the RNA are assessed by spectrophotometry and gel electrophoresis.

cDNA Synthesis and qRT-PCR:

-

First-strand cDNA is synthesized from the total RNA using a reverse transcriptase and oligo(dT) or random primers.

-

Quantitative real-time PCR (qRT-PCR) is performed using gene-specific primers for the target genes and a reference gene (e.g., β-tubulin or GAPDH) for normalization.

-

The relative expression levels of the target genes are calculated using the ΔΔCt method.

Conclusion

The this compound biosynthesis pathway in Fusarium graminearum is a well-characterized example of fungal secondary metabolism. The elucidation of the PKS12 gene cluster and the functional characterization of its constituent genes have provided a detailed roadmap for the synthesis of this complex polyketide. This knowledge not only deepens our understanding of fungal biology but also provides a platform for the bio-engineering of novel compounds with potential applications in medicine and biotechnology. The experimental protocols provided in this guide offer a practical framework for researchers to further explore this fascinating pathway and to harness its potential.

References

- 1. The biosynthetic pathway for this compound in Fusarium graminearum reveals a close link between the naphthoquinones and naphthopyrones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of a gene cluster responsible for the biosynthesis of this compound in the Fusarium graminearum species complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Two Novel Classes of Enzymes Are Required for the Biosynthesis of this compound in Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Enhancing the Production of the Fungal Pigment this compound in Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Fusarium graminearum Histone H3 K27 Methyltransferase KMT6 Regulates Development and Expression of Secondary Metabolite Gene Clusters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Gpmk1 MAP kinase of Fusarium graminearum regulates the induction of specific secreted enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Aurofusarin Gene Cluster: A Technical Guide to Identification and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurofusarin, a dimeric naphthoquinone pigment, is a secondary metabolite produced by several species of the filamentous fungus Fusarium, including the significant plant pathogen Fusarium graminearum. This pigment is responsible for the characteristic reddish-pink coloration of infected grains and fungal mycelia. The biosynthesis of this compound is orchestrated by a set of genes organized in a contiguous cluster, a common feature for secondary metabolite production in fungi. Understanding the intricacies of the this compound gene cluster, its regulation, and the functional roles of its constituent genes is of paramount importance for various fields, including mycotoxin research, antifungal drug development, and the production of natural pigments.

This technical guide provides an in-depth overview of the this compound gene cluster, detailing its identification, the functions of its key genes, and a comprehensive analysis of its biosynthetic pathway. Furthermore, this document outlines detailed experimental protocols for the investigation of this gene cluster, presenting quantitative data in a clear, tabular format and utilizing diagrams to illustrate complex biological processes and workflows.

The this compound Gene Cluster: Organization and Gene Functions

The this compound biosynthetic gene cluster in Fusarium graminearum is a well-characterized system. The genes within this cluster are co-regulated and collectively responsible for the entire biosynthetic pathway, from the initial polyketide backbone synthesis to the final dimerization step. The core of this cluster is the polyketide synthase gene, PKS12.[1] Disruption of PKS12 results in an albino phenotype, confirming its essential role in pigment production.[1]

The cluster comprises a suite of genes encoding enzymes with various functions, including a polyketide synthase, a dehydratase, an O-methyltransferase, oxidoreductases, laccases, and regulatory proteins.[2][3][4] Key genes and their putative or confirmed functions are summarized in the table below.

| Gene | Protein Product/Function | Reference(s) |

| PKS12 | Polyketide Synthase: Catalyzes the initial condensation of acetyl-CoA and malonyl-CoA to form the polyketide backbone. | [1][5] |

| aurZ | Dehydratase: A novel dehydratase that acts on hydroxylated γ-pyrones, converting the initial PKS12 product, YWA1, to nor-rubrofusarin. | [3] |

| aurJ | O-methyltransferase: Involved in the methylation of nor-rubrofusarin to form rubrofusarin. | [2][6] |

| gip1 | Laccase: A putative laccase proposed to be involved in the oxidative dimerization of two rubrofusarin molecules to form this compound. | [2][6] |

| aurF | Monooxygenase: Part of a proposed extracellular enzyme complex involved in the conversion of rubrofusarin to this compound. | [2][3] |

| aurO | Oxidoreductase: Also a component of the proposed extracellular enzyme complex for the final dimerization step. | [2][3] |

| aurS | Hypothetical protein: A member of the extracellular enzyme complex responsible for converting rubrofusarin to this compound. | [3] |

| aurT | Major Facilitator Superfamily (MFS) transporter: A putative pump responsible for transporting rubrofusarin across the plasma membrane. | [3][4] |

| aurR1 | Transcription Factor: A positively acting, pathway-specific transcription factor of the binuclear zinc cluster class, essential for the expression of the biosynthetic genes in the cluster. | [2][6][7] |

| aurR2 | Transcription Factor: A putative co-regulator of the gene cluster. Deletion of aurR2 leads to an altered ratio of rubrofusarin to this compound. | [2][4][8] |

| aurL2 | Laccase: Not required for this compound biosynthesis. | [4] |

This compound Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process that begins with the synthesis of a polyketide chain by PKS12. This is followed by a series of enzymatic modifications including dehydration, methylation, and oxidation, culminating in the dimerization of two rubrofusarin molecules to form the final product, this compound.[2][3]

Caption: Proposed biosynthetic pathway of this compound in Fusarium graminearum.

Quantitative Analysis of this compound and Intermediates

The production of this compound and its precursor, rubrofusarin, can be quantified using High-Performance Liquid Chromatography (HPLC). The levels of these metabolites are significantly altered in various gene deletion mutants and can also be influenced by the overexpression of regulatory genes.

Table 1: this compound and Rubrofusarin Production in F. culmorum over Time

| Time (hours) | This compound (ppm) | Rubrofusarin (ppm) | Mycelial Pigmentation | Reference |

| 48 | 4,717 ± 0.001 | 13,443 ± 0.001 | Milky White | [2] |

| 72 | 2,355 ± 0.001 | 0.098 ± 0.001 | Yellow | [2] |

| 120 | 4,742 ± 0.002 | 0.068 ± 0.001 | Carmine Red | [2] |

| 168 | 27,350 ± 0.003 | 0.063 ± 0.002 | Carmine Red | [2] |

Table 2: this compound Production in Wild-Type and Overexpression Mutant of F. graminearum

| Strain | This compound Concentration (mg/L) | Fold Increase | Reference |

| Wild-Type | 8.9 - 13.7 | - | [4] |

| OE::aurR1 | 36.3 - 39.7 | ~2.6 - 3.4 | [4] |

Experimental Protocols

Fungal Transformation: Gene Knockout and Overexpression

A fundamental technique for studying gene function is the creation of knockout mutants. Agrobacterium tumefaciens-mediated transformation (ATMT) and protoplast-PEG based methods are commonly employed for genetic manipulation in Fusarium.

Caption: General workflow for gene knockout in Fusarium.

Protoplast-PEG Transformation Protocol (Adapted for Fusarium graminearum)

-

Protoplast Preparation:

-

Germinate 1.5 x 10^5 spores for 6 hours.

-

Treat the germlings with 10 ml of an enzyme solution (e.g., containing lysing enzymes from Trichoderma harzianum and driselase) for 3 hours to digest the cell walls.

-

-

Transformation:

-

Mix approximately 10^6 protoplasts with 20 µg of the DNA construct (e.g., a plasmid containing the hygromycin resistance cassette flanked by sequences homologous to the target gene).

-

Add a 30% (w/v) PEG solution and incubate at room temperature.

-

-

Regeneration and Selection:

-

Plate the protoplasts on a regeneration medium.

-

After an initial incubation period, overlay with a medium containing the selective agent (e.g., 100 µg/ml hygromycin B).

-

-

Verification:

-

Isolate genomic DNA from putative transformants.

-

Confirm the gene replacement event by PCR using primers flanking the insertion site and by Southern blot analysis.

-

HPLC Analysis of this compound and Rubrofusarin

High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a robust method for the separation and quantification of this compound and its precursors.

HPLC-DAD Protocol

-

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a diode-array detector.

-

Column: A C18 reversed-phase column (e.g., Zorbax Eclipse XDB-C18, 4.6 x 75 mm, 3.5 µm).[5]

-

Mobile Phase:

-

A: Water with 0.1% trifluoroacetic acid

-

B: Methanol with 0.1% trifluoroacetic acid

-

-

Elution Program: A linear gradient from 50% B to 100% B over 14 minutes, followed by a return to 50% B.[2]

-

Flow Rate: 1.0 mL/min.[2]

-

Column Temperature: 30°C.[2]

-

Injection Volume: 20 µl.[2]

-

Detection: UV absorbance at 250 nm.[2]

-

Quantification: Compare peak areas to a standard curve generated from pure this compound and rubrofusarin standards.

Gene Expression Analysis by Quantitative PCR (qPCR)

Quantitative PCR is used to measure the transcript levels of the this compound biosynthetic genes under different conditions or in different mutant backgrounds.

Caption: Workflow for quantitative PCR analysis of gene expression.

qPCR Protocol

-

RNA Extraction:

-

Harvest fungal mycelia from liquid cultures at desired time points.

-

Extract total RNA using a suitable method (e.g., Trizol-based or column-based kits).

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and random hexamer or oligo(dT) primers.

-

-

qPCR Reaction:

-

Set up qPCR reactions using a SYBR Green or probe-based master mix, cDNA template, and primers specific for the target genes (e.g., PKS12, aurR1) and a reference gene (e.g., β-tubulin or actin).

-

-

Data Analysis:

-

Calculate the relative expression levels of the target genes using the ΔΔCt method, normalizing to the expression of the reference gene.

-

Conclusion

The this compound gene cluster in Fusarium species presents a fascinating model system for studying the biosynthesis and regulation of fungal secondary metabolites. The detailed methodologies and data presented in this guide provide a solid foundation for researchers to delve into the functional genomics of this important pigment. A thorough understanding of this gene cluster not only contributes to our knowledge of fungal biology but also opens avenues for the development of novel antifungal strategies and the biotechnological production of natural colorants. The experimental protocols outlined here offer a starting point for the robust and reproducible investigation of the this compound biosynthetic pathway and its intricate regulatory networks.

References

- 1. mdpi.com [mdpi.com]

- 2. scielo.br [scielo.br]

- 3. Efficient genome editing in Fusarium oxysporum based on CRISPR/Cas9 ribonucleoprotein complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Two Novel Classes of Enzymes Are Required for the Biosynthesis of this compound in Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification and Determination of Rubrofusarin, Rubrofusarin Isomer, and Their Quinone Forms in Grains Using High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Role of the PKS12 Gene in Aurofusarin Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the PKS12 gene and its central role in the biosynthesis of aurofusarin, a polyketide pigment produced by several species of the fungus Fusarium, most notably Fusarium graminearum. This document details the genetic organization, biosynthetic pathway, regulation, and experimental methodologies used to elucidate the function of the PKS12 gene cluster, presenting a comprehensive resource for professionals in mycology, natural product chemistry, and drug development.

Introduction: PKS12 and the this compound Pigment

This compound is a red, dimeric naphthoquinone pigment produced by fungi of the genus Fusarium, the causative agents of stem and head blight in cereals.[1] The biosynthesis of this complex secondary metabolite is orchestrated by a cluster of co-regulated genes, at the core of which lies the PKS12 gene.[1][2] This gene encodes a Type I polyketide synthase (PKS), a large, multi-domain enzyme that catalyzes the crucial first step in the this compound pathway.[3][4] Deletion of the PKS12 gene results in an albino phenotype, confirming its essential role in pigment production.[1][5] Understanding the function of PKS12 and its associated gene cluster is critical for comprehending fungal secondary metabolism and offers potential avenues for controlling pathogenic fungi and harnessing their biosynthetic capabilities.

The this compound Biosynthetic Gene Cluster

The genes responsible for this compound synthesis are physically linked in the fungal genome, forming the PKS12 gene cluster.[1][2] This cluster in F. graminearum comprises 11 co-regulated genes encoding the polyketide synthase, tailoring enzymes, transporters, and transcription factors necessary for the complete pathway.[6]

Table 1: Genes of the F. graminearum PKS12 Cluster and Their Functions

| Gene Name(s) | Putative Function | Role in this compound Biosynthesis |

| PKS12 | Type I Polyketide Synthase | Catalyzes the initial condensation of acetyl-CoA and malonyl-CoA units to form the polyketide backbone, YWA1.[3][6] |

| AurZ / Gip6 | Dehydratase | A novel dehydratase that converts the initial PKS product, YWA1, into nor-rubrofusarin.[3][6] |

| AurJ / Gip7 | O-methyltransferase | Catalyzes the methylation of nor-rubrofusarin to produce rubrofusarin.[7][8] |

| Gip1 | Laccase | Dimerizes two oxidized rubrofusarin molecules to form this compound.[2][5] |

| AurF | Monooxygenase | Involved in the modification and dimerization of rubrofusarin.[6] |

| AurO | Oxidoreductase | Involved in the modification and dimerization of rubrofusarin.[6] |

| Gip3 / Gip8 | Metabolic Enzymes | Essential for the conversion of the intermediate rubrofusarin to the final this compound product.[7][9] |

| AurS | Hypothetical Protein | Believed to be part of an extracellular enzyme complex responsible for converting rubrofusarin.[6] |

| AurT | Major Facilitator Pump | Transports the intermediate rubrofusarin across the plasma membrane for extracellular conversion.[6] |

| AurR1 / Gip2 | Transcription Factor | A pathway-specific positive regulator required for the expression of all other cluster genes.[2][5] |

| AurR2 | Transcription Factor | A putative co-regulator; its absence alters the ratio of rubrofusarin to this compound.[2][8] |

The this compound Biosynthetic Pathway

The synthesis of this compound is a multi-step enzymatic process initiated by PKS12. The pathway involves both intracellular and extracellular steps, culminating in the formation of the dimeric pigment.

-

Polyketide Chain Assembly: The Type I polyketide synthase, PKS12, catalyzes the condensation of one acetyl-CoA starter unit with six malonyl-CoA extender units. This reaction forms the initial polyketide product, a yellow pigment identified as YWA1.[3][4]

-

Dehydration: The novel dehydratase AurZ (also known as Gip6) acts on YWA1, removing a water molecule to form nor-rubrofusarin.[3][6]

-

Methylation: The O-methyltransferase AurJ (Gip7) transfers a methyl group to nor-rubrofusarin, yielding the key intermediate, rubrofusarin.[7][8]

-

Export: The major facilitator pump, AurT, transports rubrofusarin across the fungal cell membrane into the extracellular space.[6]

-

Oxidative Dimerization: Extracellularly, a complex of enzymes including the laccase Gip1, monooxygenase AurF, oxidoreductase AurO, and others (Gip3, Gip8, AurS) catalyze the final steps.[2][6][7] This involves the oxidation of two rubrofusarin molecules, which then undergo a radical-mediated dimerization to form the final red pigment, this compound.[2]

Regulation of the PKS12 Gene Cluster

The expression of the PKS12 gene cluster is tightly controlled, primarily by the pathway-specific transcription factor AurR1.[2][5]

-

Positive Regulation by AurR1: AurR1 is a positively acting transcription factor that is essential for the expression of PKS12 and other structural genes within the cluster, including aurJ, aurF, and gip1.[2][5] Deletion of aurR1 abolishes pigment production entirely, while its overexpression leads to a significant increase in this compound yield.[10][11]

-

Modulation by AurR2: The second putative transcription factor, AurR2, appears to modulate the pathway. Mutants lacking aurR2 show an increased ratio of the precursor rubrofusarin to the final product this compound, suggesting a role in regulating the later steps of the pathway.[2][8]

Quantitative Data on this compound Production

Studies involving genetic modification of the PKS12 cluster have provided quantitative data on its impact on fungal metabolism.

Table 2: Summary of Quantitative Data from Genetic Mutant Studies

| Strain / Condition | Observation | Quantitative Change | Reference |

| F. graminearum OE::aurR1 | Overexpression of the positive regulator AurR1. | > 3-fold increase in this compound production (up to 270 mg/L). | [10][11] |

| F. graminearum ΔPKS12 | Deletion of the polyketide synthase gene. | 10-fold increase in conidia (asexual spore) production. | [1] |

| F. graminearum ΔPKS12 | Deletion of the polyketide synthase gene. | Increased levels of the mycotoxin zearalenone. | [1] |

| F. culmorum Wild-Type | Time-course analysis of pigment production. | This compound: 2.355 ppm (72h) to 27.350 ppm (168h). | [3][9] |

| F. culmorum Wild-Type | Time-course analysis of precursor levels. | Rubrofusarin: 0.098 ppm (72h) to 0.063 ppm (168h). | [3][9] |

Key Experimental Protocols

The function of the PKS12 gene cluster has been elucidated through a combination of genetic, molecular, and analytical chemistry techniques.

This is the standard method for creating targeted gene knockouts in Fusarium.[2][5]

-

Vector Construction: A gene replacement vector is constructed. This typically involves cloning ~1 kb fragments corresponding to the regions immediately upstream (5' flank) and downstream (3' flank) of the target gene (e.g., PKS12). These flanks are inserted into a vector on either side of a selectable marker cassette, such as the hygromycin B phosphotransferase gene (hygB), which confers resistance to the antibiotic hygromycin B.[2]

-

Transformation of A. tumefaciens: The resulting binary vector is transformed into a competent strain of A. tumefaciens via electroporation or heat shock.

-

Co-cultivation: Freshly harvested F. graminearum spores are mixed with the transformed A. tumefaciens cells and plated on an induction medium (e.g., IMAS) containing acetosyringone to induce the transfer of the T-DNA from the bacterium to the fungus.

-

Selection: After co-cultivation for 2-3 days, the plates are overlaid with a selective medium containing hygromycin B to select for fungal transformants that have integrated the T-DNA, and an antibiotic like cefotaxime to kill the A. tumefaciens.

-

Verification: Putative mutants are grown on selective media and subjected to diagnostic PCR.[6] Primers are designed to amplify junctions outside the integrated cassette and within the marker gene. A successful double-crossover homologous recombination event is confirmed by the presence of expected PCR products and the absence of the wild-type gene amplicon.

High-Performance Liquid Chromatography (HPLC) is used to separate, identify, and quantify this compound and its precursors.[1][7]

-

Culture and Extraction: The fungal strain (wild-type or mutant) is grown in a suitable liquid or solid medium. The mycelium and/or the medium are harvested and extracted with an organic solvent like methanol or an acetone mixture.[12]

-

Sample Preparation: The crude extract is filtered, dried using a rotary evaporator, and then redissolved in a small volume of a suitable solvent (e.g., methanol) for analysis.[12]

-

HPLC Analysis: The sample is injected into an HPLC system equipped with a C18 reverse-phase column and a detector, typically a Photodiode Array (PDA) detector that can measure absorbance across a range of wavelengths.

-

Separation and Detection: A solvent gradient (e.g., water/acetonitrile with a formic acid modifier) is used to separate the compounds. This compound, rubrofusarin, and nor-rubrofusarin are identified by comparing their retention times and UV-Vis spectra to those of authentic standards.[7]

-

Quantification: The concentration of each compound is determined by integrating the area under its corresponding peak in the chromatogram and comparing it to a standard curve generated with known concentrations of the purified compound.

Conclusion and Future Perspectives

The PKS12 gene is unequivocally the central component in the biosynthesis of this compound in Fusarium graminearum. As the polyketide synthase, it initiates a complex, multi-step enzymatic cascade governed by a tightly regulated gene cluster. Elucidation of this pathway not only deepens our fundamental understanding of fungal secondary metabolism but also presents opportunities for practical application. For drug development professionals, the enzymes within this pathway represent novel targets for antifungal agents. Furthermore, the genetic components, particularly the strong promoter and regulatory elements like AurR1, can be repurposed in synthetic biology platforms for the heterologous production of high-value polyketides. Future research may focus on the precise biochemical characterization of the less understood tailoring enzymes and the intricate regulatory networks that connect this compound production with fungal development and pathogenicity.

References

- 1. Identification of a gene cluster responsible for the biosynthesis of this compound in the Fusarium graminearum species complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The biosynthetic pathway for this compound in Fusarium graminearum reveals a close link between the naphthoquinones and naphthopyrones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. scielo.br [scielo.br]

- 5. orbit.dtu.dk [orbit.dtu.dk]

- 6. Two Novel Classes of Enzymes Are Required for the Biosynthesis of this compound in Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ppjonline.org [ppjonline.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. rasmusfrandsen.dk [rasmusfrandsen.dk]

An In-depth Technical Guide to Aurofusarin: Chemical Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aurofusarin, a dimeric naphthoquinone pigment produced by various Fusarium species, has garnered significant scientific interest due to its distinct chemical structure and diverse biological activities.[1] This document provides a comprehensive overview of this compound, detailing its chemical and physical properties, biosynthetic pathway, and biological implications. It is intended to serve as a technical resource for professionals engaged in mycotoxin research, natural product chemistry, and drug discovery.

Chemical Structure and Physicochemical Properties

This compound is a homodimeric polyketide characterized by a complex naphthoquinone structure.[2] First described in 1937, its chemical structure was fully elucidated in 1966.[3][4] It is a golden yellow to red micro-crystalline pigment, with its color being pH-dependent, appearing yellow in acidic conditions and reddish in alkaline environments.[2][5]

The molecule is formed through the dimerization of two rubrofusarin monomers.[6] Spectroscopic and degradative studies have confirmed that this compound is a dimeric quinone composed of substituted naphthopyran units.[1]

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₃₀H₁₈O₁₂ | [5][7][8] |

| Molecular Weight | 570.5 g/mol | [5][7][8] |

| CAS Number | 13191-64-5 | [7] |

| Melting Point | > 360 °C | [5][7] |

| Appearance | Golden yellow-orange or red micro-crystalline prism | [5][7] |

| Solubility | Moderately soluble in organic solvents; insoluble in water | [5][9] |

Spectroscopic Data

The structural elucidation of this compound has been heavily reliant on various spectroscopic techniques.

While specific NMR data for this compound itself is not detailed in the provided search results, ¹H-NMR has been utilized for its quantification.[3][4] For its precursor, rubrofusarin, the following ¹H and ¹³C NMR data have been reported in CDCl₃ with a drop of DMSO.[10]

Table 2: NMR Spectroscopic Data for Rubrofusarin [10]

| ¹H NMR | ¹³C NMR | ||

| Chemical Shift (δ) | Description | Chemical Shift (δ) | Assignment |

| 2.24 ppm | (3H, s, Me) | 20.6 ppm | Me |

| 5.85 ppm | (1H, s, H-3) | 100.0 ppm | C-10 |

| 6.29 ppm | (1H, d, J=2.14, H-7) | 100.8 ppm | C-7, C-9 |

| 6.45 ppm | (1H, d, J=2.17, H-9) | 101.8 ppm | C-12 |

| 6.73 ppm | (1H, s, H-10) | 105.5 ppm | C-13 |

| 9.5 ppm | (1H, s, OH-6) | 105.8 ppm | C-3 |

| 15.9 ppm | (1H, s, OH-5) | 140.1 ppm | C-14 |

| 151.9 ppm | C-11 | ||

| 158.6 ppm | C-6 | ||

| 160.9 ppm | C-8 | ||

| 161.9 ppm | C-5 | ||

| 168.5 ppm | C-2 | ||

| 183.6 ppm | C-4 |

High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is a key technique for the quantification of this compound.[11] In positive electrospray ionization mode, the precursor ion ([M+H]⁺) is observed at m/z 571.0865.[8]

Table 3: Mass Spectrometry Data for this compound [8]

| Parameter | Value |

| Ionization Mode | ESI Positive |

| Precursor Adduct | [M+H]⁺ |

| Precursor m/z | 571.0865 |

| Fragmentation Mode | HCD |

| Key Fragment Ions (m/z) | 556.0636, 541.0401, 539.0609, 511.0659 |

Biosynthesis of this compound

This compound biosynthesis is a complex, multi-step enzymatic process originating from a polyketide pathway. The genes responsible for this process are located in a gene cluster, often referred to as the PKS12 gene cluster in Fusarium graminearum.[3][6][12] This cluster contains genes encoding the polyketide synthase (PKS12), transcription factors (AurR1, AurR2), and various tailoring enzymes.[12]

The biosynthesis begins with the condensation of one acetyl-CoA and six malonyl-CoA units by the PKS12 enzyme to form the naphthopyrone YWA1.[13] YWA1 then undergoes a series of modifications, including dehydrogenation and methylation, to form the monomer rubrofusarin.[13] The final step is the dimerization of two oxidized rubrofusarin molecules, a reaction catalyzed by a putative laccase, Gip1, to form this compound.[6][14] The transcription factor AurR1 positively regulates the expression of several genes within the cluster.[3]

Caption: Biosynthetic pathway of this compound in Fusarium graminearum.

Biological Activities and Significance

This compound exhibits a range of biological activities, making it a molecule of interest for both its potential applications and its role in toxicology.

-

Antibiotic Properties: this compound has demonstrated antibiotic activity, particularly against probiotic bacteria.[3][4] This suggests a role in the competitive saprophytic ability of the producing fungus.[9]

-

Cytotoxicity and Genotoxicity: Studies have shown that this compound is cytotoxic and genotoxic to human colon cells, where it induces oxidative stress.[4]

-

Toxicity in Animals: this compound has been shown to negatively impact the development of eggs and embryos in poultry and reduces the quality of chicken meat.[9][13]

-

Relationship with Mycotoxin Production: There is evidence suggesting a link between this compound biosynthesis and the production of other mycotoxins like deoxynivalenol (DON) and zearalenone (ZEA). Mutants unable to produce this compound have been observed to produce increased amounts of ZEA.[9]

Experimental Protocols

Extraction and Purification

A common method for the extraction of this compound involves using a benzene-acetone (4:1) solvent system, followed by purification using chromatography on silica gel impregnated with oxalic acid.[9]

Quantification by HPLC-DAD

High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a standard method for the quantification of this compound and its precursor, rubrofusarin.

-

System: Shimadzu HPLC system with LC-20AD pumps, DGU-20A degasser, SIL-20 HT autosampler, CTO-10AS column oven, and SPD-M20A diode array detector.[15]

-

Column: Mediterranean Sea 18 column.[15]

-

Detection: Peaks are identified by comparison to this compound and rubrofusarin standards.[15]

The following diagram outlines a general workflow for the analysis of this compound.

Caption: General experimental workflow for this compound analysis.

Gene Deletion and Replacement in Fusarium

Investigating the function of genes in the this compound biosynthetic cluster often involves targeted gene replacement. Agrobacterium tumefaciens-mediated transformation is a commonly used technique for this purpose.[6] This allows for the creation of knockout mutants, which can then be analyzed to determine the effect of the deleted gene on the production of this compound and its intermediates.[6]

Conclusion

This compound remains a significant secondary metabolite in the study of Fusarium species. Its well-defined chemical structure, complex biosynthetic pathway, and notable biological activities present numerous avenues for future research. This guide provides a foundational understanding of this compound, intended to support further investigation into its properties and potential applications, as well as the mitigation of its toxic effects. The detailed data and protocols herein should serve as a valuable resource for researchers in the field.

References

- 1. Studies in mycological chemistry. Part XXI. The structure of this compound, a metabolite of some Fusarium species - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 2. This compound [rasmusfrandsen.dk]

- 3. mdpi.com [mdpi.com]

- 4. Enhancing the Production of the Fungal Pigment this compound in Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comprehensive Description of Fusarium graminearum Pigments and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The biosynthetic pathway for this compound in Fusarium graminearum reveals a close link between the naphthoquinones and naphthopyrones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound | C30H18O12 | CID 99586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. rasmusfrandsen.dk [rasmusfrandsen.dk]

- 11. High-performance liquid chromatography/electrospray mass spectrometry analysis of the mycotoxin this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Two Novel Classes of Enzymes Are Required for the Biosynthesis of this compound in Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. scispace.com [scispace.com]

- 15. scielo.br [scielo.br]

The Biological Function of Aurofusarin in Fusarium Species: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aurofusarin, a dimeric naphthoquinone pigment, is a prominent secondary metabolite produced by numerous species of the fungal genus Fusarium. Responsible for the characteristic reddish pigmentation of these fungi, this compound's biological significance extends far beyond coloration. This technical guide provides a comprehensive overview of the biosynthesis, regulation, and multifaceted biological functions of this compound. It delves into its role in fungal development, stress adaptation, and ecological interactions, including its interplay with mycotoxin production. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers investigating fungal secondary metabolism and its potential applications in drug development.

Introduction

Fusarium species are globally significant plant pathogens and contaminants of food and feed, notorious for their production of a diverse array of mycotoxins. Among the secondary metabolites synthesized by these fungi, this compound stands out due to its vibrant red color.[1] First described in the 1930s, this compound is a polyketide derived from the PKS12 gene cluster.[1][2] Its biosynthesis is intricately regulated and is influenced by various environmental cues. While initially considered merely a pigment, research has unveiled its involvement in crucial physiological processes, including fungal development, stress response, and defense against predators.[3][4] Furthermore, a compelling inverse relationship between the production of this compound and the mycotoxin zearalenone has been observed, suggesting a complex regulatory network governing secondary metabolism in Fusarium.[2][5] This guide aims to consolidate the current understanding of this compound's biological functions, providing researchers with the necessary technical details to further explore its potential.

Biosynthesis of this compound

The biosynthesis of this compound is orchestrated by a set of genes located in the PKS12 gene cluster.[1] The pathway initiates with the synthesis of a polyketide backbone by the polyketide synthase PKS12.[1][6] This is followed by a series of enzymatic modifications, including cyclization, dehydration, methylation, and oxidation, to form the monomer rubrofusarin.[6][7] The final step involves the dimerization of two rubrofusarin molecules to yield this compound, a reaction catalyzed by a laccase.[6]

The key genes and their functions within the PKS12 cluster are summarized below:

| Gene | Protein Function | Phenotype of Deletion Mutant |

| PKS12 | Polyketide Synthase | Albino, no this compound or rubrofusarin production[1][6] |

| aurR1 | Positive-acting Transcription Factor | Albino, no this compound or rubrofusarin production[6][8] |

| aurR2 | Putative Transcription Factor | Increased rubrofusarin to this compound ratio[6] |

| aurJ | O-methyltransferase | Accumulation of nor-rubrofusarin[8] |

| aurF | Monooxygenase | Accumulation of rubrofusarin[7] |

| gip1 | Laccase | Accumulation of rubrofusarin[6][7] |

| aurO | Oxidoreductase | Accumulation of rubrofusarin[7] |

| aurZ | Dehydratase | Accumulation of YWA1[7] |

| aurS | Unknown function, part of extracellular complex | Accumulation of rubrofusarin[7] |

| AurT | Major Facilitator Superfamily (MFS) Transporter | Increased rubrofusarin to this compound ratio[7] |

Regulation of this compound Biosynthesis

The production of this compound is tightly regulated at the transcriptional level, primarily by the pathway-specific transcription factor AurR1, which positively regulates the expression of most genes in the PKS12 cluster.[6][8] Another putative transcription factor, AurR2, appears to modulate the ratio of rubrofusarin to this compound.[6]

Beyond the cluster-specific regulators, this compound biosynthesis is integrated into broader cellular signaling networks, particularly those responding to environmental stress. The Cell Wall Integrity (CWI) and High-Osmolarity Glycerol (HOG) MAP kinase pathways have been implicated in the regulation of pigmentation in Fusarium graminearum.[9] The MAP kinase kinase FgMkk1 is an upstream component that positively regulates the phosphorylation of the MAP kinases Mgv1 (CWI pathway) and FgOs-2 (HOG pathway), both of which are involved in regulating pigmentation, among other cellular processes.[9]

Biological Functions of this compound

This compound plays a multifaceted role in the biology of Fusarium species.

Pigmentation and Fungal Development

The most apparent function of this compound is as a pigment, imparting a characteristic red hue to the fungal mycelium.[1] The color intensity can vary depending on the species, strain, and environmental conditions such as pH.[2][8] Studies have shown that mutants deficient in this compound production (e.g., ΔPKS12) exhibit an albino phenotype.[1] Interestingly, these mutants also display altered developmental characteristics, including an increased growth rate and a significant, up to 10-fold, increase in conidia production.[1] This suggests that this compound, or the metabolic flux towards its synthesis, may have a repressive effect on sporulation.

Stress Response

This compound production is often induced under suboptimal conditions, indicating a role in stress adaptation.[8] Its biosynthesis is linked to the CWI and HOG MAP kinase signaling pathways, which are central to the fungal stress response.[9] While a direct role in protecting against specific stresses like UV radiation has not been conclusively demonstrated, its regulation by stress-responsive pathways suggests it is part of a broader strategy to cope with adverse environments.[1]

Ecological Interactions: A Defense Against Predators

A significant biological function of this compound is its role as a non-toxic antifeedant against a range of fungivorous predators, including springtails, woodlice, and mealworms.[3][10] Grazing by these predators induces the synthesis of this compound, which in turn deters further consumption.[3] This chemical defense mechanism is crucial for the survival of the fungus in its natural habitat.

Interplay with Mycotoxin Production

A noteworthy aspect of this compound's biology is its inverse relationship with the production of the mycotoxin zearalenone (ZEA).[2][5][11] Mutants unable to produce this compound, such as those with a deleted PKS12 gene, have been shown to produce significantly higher levels of ZEA.[2][5][11] This suggests a metabolic or regulatory trade-off between the two secondary metabolite pathways. The precise mechanism for this inverse correlation is yet to be fully elucidated but points towards a complex regulatory network that balances the production of different secondary metabolites.

Quantitative Data on this compound Production and Effects

The following tables summarize key quantitative data from studies on this compound.

Table 1: this compound Production in F. graminearum Wild-Type and Mutants

| Strain | Genetic Modification | This compound Production (mg/L) | Fold Change vs. Wild-Type | Reference |

| Wild-Type (wt) | - | 8.9 - 13.7 | - | [12] |

| OE::aurR1 | Overexpression of aurR1 | 36.3 - 270 | ~2.6 - 20 | [12][13] |

| KO::aurR1 | Knockout of aurR1 | Not detected | - | [14] |

| ΔPKS12 | Deletion of PKS12 | Not detected | - | [1] |

Table 2: Phenotypic Effects of Altered this compound Biosynthesis

| Strain | Genetic Modification | Phenotype | Quantitative Effect | Reference |

| ΔPKS12 | Deletion of PKS12 | Increased conidiation | ~10-fold increase in conidia production | [1] |

| ΔPKS12 | Deletion of PKS12 | Increased zearalenone (ZEA) production | Significantly higher levels of ZEA compared to wt | [2][5] |

| ΔaurR2 | Deletion of aurR2 | Altered rubrofusarin to this compound ratio | Increased accumulation of rubrofusarin relative to this compound | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the study of this compound.

Gene Replacement in Fusarium via Agrobacterium tumefaciens-Mediated Transformation (ATMT)

This protocol is a generalized procedure based on methodologies described for Fusarium species.[6][7][15][16][17]

-

Vector Construction:

-

Amplify the 5' and 3' flanking regions of the target gene from Fusarium genomic DNA.

-

Clone the flanking regions into a binary vector (e.g., pRF-HU2) on either side of a selectable marker gene (e.g., hygromycin B phosphotransferase, hph).

-

-

Agrobacterium tumefaciens Transformation:

-

Introduce the constructed binary vector into a suitable A. tumefaciens strain (e.g., AGL1) by electroporation or heat shock.

-

Select for transformed A. tumefaciens on LB agar containing appropriate antibiotics (for the binary vector and the A. tumefaciens strain).

-

-

Preparation of A. tumefaciens for Co-cultivation:

-

Inoculate a single colony of transformed A. tumefaciens into liquid LB medium with antibiotics and grow overnight.

-

Pellet the cells, wash, and resuspend in induction medium (e.g., IM) supplemented with acetosyringone (e.g., 200 µM).

-

Incubate the culture with shaking until it reaches an OD600 of 0.5-0.7.

-

-

Preparation of Fusarium Spores:

-

Grow the Fusarium wild-type strain on a suitable medium (e.g., PDA or CMC) to induce sporulation.

-

Harvest macroconidia by flooding the plate with sterile water and filtering through Miracloth.

-

Determine the spore concentration using a hemocytometer and adjust to the desired concentration (e.g., 1 x 10^6 spores/mL).

-

-

Co-cultivation:

-

Mix the induced A. tumefaciens culture with the Fusarium spore suspension.

-

Spread the mixture onto induction medium plates overlaid with a cellophane membrane.

-

Incubate the plates in the dark at a suitable temperature (e.g., 25°C) for 48-72 hours.

-

-

Selection of Transformants:

-

Transfer the cellophane membrane to a selective medium (e.g., PDA) containing an appropriate concentration of the selective agent (e.g., 150 µg/mL hygromycin B) and a bactericide (e.g., cefotaxime) to inhibit A. tumefaciens growth.

-

Incubate the plates until resistant fungal colonies appear.

-

Subculture individual colonies onto fresh selective medium to obtain pure cultures.

-

-

Verification of Gene Replacement:

-

Extract genomic DNA from putative transformants.

-

Confirm the targeted gene deletion by PCR using primers flanking the insertion site and internal to the selectable marker.

-

Further confirmation can be achieved by Southern blot analysis.

-

Extraction and Quantification of this compound

A. Extraction from Liquid Culture: [12]

-

Grow Fusarium in a liquid medium (e.g., Czapek-Dox) for the desired period.

-

Filter the culture through Miracloth to separate the mycelium from the medium.

-

Acidify the culture medium with HCl (e.g., to a final concentration of ~0.2 M).

-

Extract the acidified medium with an equal volume of an organic solvent (e.g., ethyl acetate) by vigorous shaking.

-

Separate the organic phase and repeat the extraction of the aqueous phase.

-

Pool the organic phases and evaporate to dryness under reduced pressure.

-

Redissolve the dried extract in a known volume of a suitable solvent (e.g., methanol) for analysis.

B. Quantification by HPLC-MS/MS: [12][18]

-

Chromatographic System: A high-performance liquid chromatography system coupled to a tandem mass spectrometer.

-

Column: A C18 reverse-phase column (e.g., Waters Prep Nova-Pak HR C-18).

-

Mobile Phase: A gradient of water and acetonitrile, both typically containing a small amount of formic acid (e.g., 0.1%).

-

Detection:

-

UV-Vis detector set to monitor at wavelengths where this compound absorbs (e.g., 244 nm, 268 nm, and a broad peak around 381 nm).[12]

-

Mass spectrometer operating in multiple reaction monitoring (MRM) mode for selective and sensitive quantification.

-

-

Quantification: Generate a standard curve using purified this compound of known concentrations. Calculate the concentration in the samples by comparing their peak areas to the standard curve.

C. Quantification by ¹H-NMR: [12][14]

-

For higher concentration samples, quantitative ¹H-NMR (qNMR) can be used.

-

Dissolve the dried extract in a deuterated solvent (e.g., CDCl₃ with a drop of DMSO-d₆).

-

Add a known amount of an internal standard with a distinct NMR signal.

-

Acquire the ¹H-NMR spectrum.

-

Integrate the signals corresponding to this compound and the internal standard.

-

Calculate the concentration of this compound based on the integral values and the known concentration of the internal standard.

Gene Expression Analysis by RT-qPCR

This is a general protocol for analyzing the expression of this compound biosynthetic genes.[19][20]

-

RNA Extraction:

-

Grow Fusarium under the desired conditions.

-

Harvest mycelium by filtration and immediately freeze in liquid nitrogen.

-

Grind the frozen mycelium to a fine powder.

-

Extract total RNA using a suitable method, such as a Trizol-based reagent or a commercial RNA extraction kit.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

-

cDNA Synthesis:

-

Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.

-

Synthesize first-strand cDNA from a known amount of total RNA (e.g., 1-2 µg) using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

-

Quantitative PCR (qPCR):

-

Design and validate primers for the target genes (e.g., PKS12, aurR1) and one or more stable reference (housekeeping) genes (e.g., EF1α, ubiquitin).

-

Prepare qPCR reactions containing cDNA, primers, and a suitable SYBR Green or probe-based master mix.

-

Perform the qPCR in a real-time PCR cycler.

-

Analyze the data using the 2^-ΔΔCt method to determine the relative expression levels of the target genes, normalized to the reference gene(s).

-

Conclusion and Future Perspectives

This compound is a key secondary metabolite in Fusarium species with a diverse range of biological functions. It is not merely a pigment but plays an active role in fungal development, stress response, and ecological interactions. The intricate regulation of its biosynthesis, particularly its inverse relationship with zearalenone production, highlights the complexity of secondary metabolism in these fungi. The detailed experimental protocols provided in this guide offer a foundation for further research into the molecular mechanisms underlying this compound's functions and its regulation.

Future research should focus on elucidating the precise molecular link between the this compound and zearalenone biosynthetic pathways. Understanding this regulatory switch could have significant implications for controlling mycotoxin contamination in agriculture. Furthermore, the antifeedant properties of this compound could be explored for the development of novel, natural bio-pesticides. For drug development professionals, the naphthoquinone scaffold of this compound presents an interesting starting point for the synthesis of novel bioactive compounds with potential therapeutic applications. A deeper understanding of the signaling pathways that control this compound production may also reveal novel targets for antifungal drug discovery.

References

- 1. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]

- 2. mdpi.com [mdpi.com]

- 3. Mitogen-Activated Protein Kinases Are Associated with the Regulation of Physiological Traits and Virulence in Fusarium oxysporum f. sp. cubense | PLOS One [journals.plos.org]

- 4. researchgate.net [researchgate.net]

- 5. The PKS4 Gene of Fusarium graminearum Is Essential for Zearalenone Production - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The biosynthetic pathway for this compound in Fusarium graminearum reveals a close link between the naphthoquinones and naphthopyrones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Two Novel Classes of Enzymes Are Required for the Biosynthesis of this compound in Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound [rasmusfrandsen.dk]

- 9. The MAPKK FgMkk1 of Fusarium graminearum regulates vegetative differentiation, multiple stress response, and virulence via the cell wall integrity and high-osmolarity glycerol signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Comprehensive Description of Fusarium graminearum Pigments and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Enhancing the Production of the Fungal Pigment this compound in Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 17. Genetic transformation of Fusarium avenaceum by Agrobacterium tumefaciens mediated transformation and the development of a USER-Brick vector construction system - PMC [pmc.ncbi.nlm.nih.gov]

- 18. High-performance liquid chromatography/electrospray mass spectrometry analysis of the mycotoxin this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Transcriptional Responses of Fusarium graminearum Interacted with Soybean to Cause Root Rot - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Aurofusarin: A Comprehensive Technical Guide on the Fungal Secondary Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aurofusarin, a visually striking red pigment, is a dimeric naphthoquinone secondary metabolite produced by various species of the fungal genus Fusarium, most notably Fusarium graminearum.[1][2] This polyketide possesses a range of biological activities, from antibiotic to cytotoxic, marking it as a compound of significant interest for further research and potential therapeutic application. This technical guide provides an in-depth exploration of this compound, covering its biosynthesis, the intricate signaling pathways that regulate its production, its chemical properties, and its diverse biological effects. Detailed experimental protocols for its study are also provided, alongside quantitative data presented for comparative analysis.

Chemical and Physical Properties

This compound is a dimeric metabolite belonging to the naphthoquinone group of polyketides.[2][3] Its distinctive golden-yellow to deep red coloration is pH-dependent, appearing golden yellow in acidic conditions and red to purple in alkaline environments.[1][2]

| Property | Value | Reference |

| Molecular Formula | C₃₀H₁₈O₁₂ | [3][4] |

| Molecular Weight | 570.5 g/mol | [3][4] |

| CAS Number | 13191-64-5 | [3] |

| Melting Point | > 360 °C | [3] |

| Appearance | Golden yellow-orange or red micro-crystalline prism | [2][3] |

| Solubility | Moderately soluble in organic solvents; insoluble in water. | [2] |

Biosynthesis of this compound

The biosynthesis of this compound in Fusarium graminearum is a multi-step enzymatic process orchestrated by a dedicated gene cluster known as the PKS12 cluster.[1][5][6] This cluster contains the genes encoding all the necessary enzymes for the synthesis and modification of the polyketide backbone, culminating in the formation of this compound. The precursor molecule, rubrofusarin, is synthesized intracellularly and then transported out of the cell for the final dimerization step.[7][8]

The key steps in the biosynthetic pathway are as follows:

-

Polyketide Synthesis: The pathway is initiated by the polyketide synthase PKS12, which synthesizes the initial polyketide chain.[5][6]

-

Formation of YWA1: The polyketide product of PKS12 is processed into the intermediate compound YWA1.[7][8]

-

Dehydration to Nor-rubrofusarin: The dehydratase AurZ catalyzes the dehydration of YWA1 to form nor-rubrofusarin.[7][8]

-

Methylation to Rubrofusarin: The O-methyltransferase AurJ methylates nor-rubrofusarin to produce rubrofusarin.[6][8]

-

Export of Rubrofusarin: The major facilitator superfamily (MFS) transporter AurT is responsible for pumping rubrofusarin across the plasma membrane to the extracellular space.[7]

-

Dimerization to this compound: Extracellularly, a complex of enzymes including the laccase Gip1, the monooxygenase AurF, the oxidoreductase AurO, and the hypothetical protein AurS, catalyzes the oxidative dimerization of two rubrofusarin molecules to form the final product, this compound.[6][7]

Regulation of this compound Production

The biosynthesis of this compound is tightly regulated at the transcriptional level by pathway-specific transcription factors also encoded within the PKS12 gene cluster.[1][6] The primary regulator is AurR1, a positively acting transcription factor that is essential for the expression of the biosynthetic genes.[6][9][10] Another transcription factor, AurR2, is thought to act as a co-regulator, influencing the ratio of rubrofusarin to this compound.[6][11] Overexpression of aurR1 has been shown to significantly increase the production of this compound.[9][12]

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, making it a mycotoxin of concern in contaminated food and feed.[13] It has been shown to be cytotoxic to mammalian cells, including human colon adenocarcinoma cells, and can induce oxidative stress and DNA damage.[11][14] Additionally, this compound has inhibitory effects on the growth of some molds, yeasts, and probiotic bacteria.[11][13]

Production Yields

The production of this compound can be significantly influenced by genetic and culture conditions. Overexpression of the aurR1 transcription factor in F. graminearum has been shown to dramatically increase yields.

| Strain/Condition | This compound Concentration (mg/L) | Reference |

| F. graminearum Wild Type | 8.9 - 13.7 | [11] |

| F. graminearum OE::aurR1 mutant | 36.3 - 39.7 | [11] |

| F. graminearum OE::aurR1 mutant (optimized) | up to 270 | [9][11][12][15] |

Time-Course Production in Fusarium culmorum

A study on F. culmorum tracked the production of this compound and its precursor, rubrofusarin, over time.

| Time (hours) | This compound (ppm) | Rubrofusarin (ppm) | Reference |

| 48 | 4,717 | 13,443 | [16][17][18] |

| 72 | 2,355 | 0.098 | [16][17][18] |

| 120 | 4,742 | 0.068 | [16] |

| 168 | 27,350 | 0.063 | [16][17] |

Experimental Protocols

Fungal Cultivation and Pigment Production

-

Organism : Fusarium graminearum or Fusarium culmorum.

-

Media : Czapek-Dox (Cz) agar medium or liquid Cz medium for pigment production.[9][11] For time-course studies, cultivation can be carried out in a suitable liquid medium.[18]

-

Incubation : Cultures are typically grown at 25-28°C in the dark for 3 to 14 days, depending on the experimental goals.[7][11]

Extraction of this compound

-

Acidify the culture supernatant with a strong acid (e.g., 5 M HCl).

-

Perform liquid-liquid extraction with an organic solvent mixture such as methanol:dichloromethane:ethyl acetate (1:2:3, v/v/v).[7]

-

Separate the organic phase containing the pigments.

-

Evaporate the solvent to obtain the crude extract.

-

Freeze-dry the fungal mycelia.

-

Pack the dried material into an extraction cell.

-

Perform sequential extractions with solvents of increasing polarity (e.g., heptane, ethyl acetate, methanol).

-

The ethyl acetate and methanol fractions will contain this compound and its precursors.

-

Combine the relevant fractions and evaporate the solvent.

Purification of this compound[7]

-

Subject the crude extract to flash chromatography on a silica gel column.

-

Elute with a solvent system such as dichloromethane:methanol:acetic acid (e.g., 95:5:0.1).

-

Monitor fractions using thin-layer chromatography (TLC) or HPLC-DAD.

-

For higher purity, perform preparative HPLC on a C18 column with a water:acetonitrile gradient containing an acid modifier (e.g., trifluoroacetic acid).

Quantification of this compound

-

System : A standard HPLC system equipped with a C18 reversed-phase column and a DAD detector.

-

Mobile Phase : A gradient of water (A) and acetonitrile or methanol (B), both typically containing a small percentage of an acid like formic or acetic acid.

-

Detection : Monitor the absorbance at a wavelength where this compound has a maximum, such as 250 nm.[18]

-

Quantification : Use a standard curve prepared from purified this compound of a known concentration.

-

Method : Dissolve a known amount of the purified this compound or crude extract in a deuterated solvent.

-

Standard : An internal standard with a known concentration and distinct NMR signals is added.

-

Analysis : Integrate the signals of this compound and the internal standard to determine the absolute quantity of this compound in the sample.

Genetic Manipulation (Gene Deletion/Overexpression)[6][7]

-

Method : Agrobacterium tumefaciens-mediated transformation (ATMT) is a common method for genetic manipulation in Fusarium.

-

Vector Construction :

-

For gene deletion, a replacement cassette containing a selectable marker (e.g., hygromycin B resistance) flanked by sequences homologous to the regions upstream and downstream of the target gene is constructed.

-

For overexpression, the gene of interest (e.g., aurR1) is cloned into a vector under the control of a strong constitutive promoter (e.g., the TEF promoter).[11]

-

-

Transformation : The constructed vector is introduced into A. tumefaciens, which is then co-cultivated with fungal protoplasts or conidia.

-

Selection and Verification : Transformants are selected on a medium containing the appropriate antibiotic. Correct integration of the construct is verified by PCR and Southern blot analysis.

Conclusion

This compound stands out as a fungal secondary metabolite with a well-characterized biosynthetic pathway and a range of biological effects. The availability of the genome sequence for F. graminearum and the development of efficient genetic tools have greatly facilitated the study of its production and regulation. For researchers in natural products chemistry, mycotoxicology, and drug development, this compound presents both challenges, due to its toxicity, and opportunities for exploring novel bioactive compounds. The methodologies and data presented in this guide offer a solid foundation for further investigation into this fascinating fungal pigment.

References

- 1. This compound [rasmusfrandsen.dk]

- 2. Comprehensive Description of Fusarium graminearum Pigments and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C30H18O12 | CID 99586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Identification of a gene cluster responsible for the biosynthesis of this compound in the Fusarium graminearum species complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The biosynthetic pathway for this compound in Fusarium graminearum reveals a close link between the naphthoquinones and naphthopyrones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Two Novel Classes of Enzymes Are Required for the Biosynthesis of this compound in Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. scispace.com [scispace.com]

- 11. Enhancing the Production of the Fungal Pigment this compound in Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]

- 12. doaj.org [doaj.org]

- 13. mdpi.com [mdpi.com]

- 14. Identification and Determination of Rubrofusarin, Rubrofusarin Isomer, and Their Quinone Forms in Grains Using High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Enhancing the Production of the Fungal Pigment this compound in Fusarium graminearum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. scielo.br [scielo.br]

- 17. scielo.br [scielo.br]

- 18. scielo.br [scielo.br]

Regulating the Crimson Tide: A Technical Guide to the Transcriptional Control of Aurofusarin Synthesis

For Researchers, Scientists, and Drug Development Professionals